2-Bromo-4-chlorophenylacetate
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Overview
Description
2-Bromo-4-chlorophenylacetate is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-chlorophenylacetate can be synthesized through several methods. One common approach involves the bromination of 4-chlorophenylacetate. The reaction typically uses bromine or a brominating agent such as pyridine hydrobromide perbromide in the presence of a solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Another method involves the Suzuki–Miyaura coupling reaction, where 4-chlorophenylboronic acid is coupled with a brominated phenylacetate derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions using automated reactors. The process involves precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chlorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Pyridine hydrobromide perbromide, acetic acid, elevated temperatures.
Coupling: Palladium catalyst, base, organic solvents.
Major Products Formed
Substitution: Various substituted phenylacetates.
Oxidation: Oxidized derivatives of phenylacetate.
Coupling: Complex organic molecules with extended aromatic systems.
Scientific Research Applications
2-Bromo-4-chlorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-chlorophenylacetate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of an acetate group.
2-Bromo-4-chloroacetophenone: Similar structure but with a ketone group instead of an acetate group.
Methyl 2-Bromo-4-chlorophenylacetate: Similar structure but with a methyl ester group instead of an acetate group.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H5BrClO2- |
---|---|
Molecular Weight |
248.48 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenyl)acetate |
InChI |
InChI=1S/C8H6BrClO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)/p-1 |
InChI Key |
BWAQWLHENYXBOQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CC(=O)[O-] |
Origin of Product |
United States |
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